
Benzyl (methoxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (methoxymethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly useful due to its stability under various reaction conditions and its ability to be removed selectively.
Wirkmechanismus
Target of Action
Benzyl (methoxymethyl)carbamate is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of this compound are the amine groups present in the peptide chains. These amine groups are essential for the formation of peptide bonds, which are crucial for the structure and function of proteins .
Mode of Action
This compound interacts with its targets, the amine groups, by forming a carbamate ester or amide linkage . This interaction effectively protects the amine groups from reacting under synthetic conditions to which the molecule is subjected in one or more subsequent steps . This protection is reversible, allowing the amine groups to be exposed again when needed .
Biochemical Pathways
The use of this compound affects the biochemical pathways involved in peptide synthesis . By protecting the amine groups, it allows for selective reactions with other functional groups in the peptide chain . This can influence the formation of dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
As a small molecule with a molecular weight of 195215 Da , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the protection of amine groups during peptide synthesis . This protection allows for the selective synthesis of peptides, contributing to the diversity and complexity of protein structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong acid or heat can remove some common carbamate protecting groups . Therefore, the conditions under which peptide synthesis occurs can significantly impact the effectiveness of this compound as a protecting group .
Biochemische Analyse
Biochemical Properties
Benzyl (methoxymethyl)carbamate is a carbamate ester, which is a class of compounds that have been implicated in a variety of biochemical reactions . Carbamates are known to interact with a range of enzymes, proteins, and other biomolecules. For instance, one of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group
Cellular Effects
The cellular effects of this compound are not well studiedFor example, some carbamates have been found to induce cytotoxicity in breast cancer cells
Molecular Mechanism
Carbamates are known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapse, leading to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors
Temporal Effects in Laboratory Settings
A study on the transcarbamation and amidation from benzyl carbamate suggests that it can be used in a convenient and efficient method for these reactions under heating conditions .
Subcellular Localization
The localization of molecules within a cell is essential for their functions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl (methoxymethyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with methoxymethylamine under basic conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (methoxymethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and methoxymethylamine.
Oxidation: Oxidative conditions can lead to the formation of benzaldehyde and methoxymethylamine.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Benzyl alcohol and methoxymethylamine.
Oxidation: Benzaldehyde and methoxymethylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (methoxymethyl)carbamate has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the methoxymethyl group.
Methoxymethyl carbamate: Similar but lacks the benzyl group.
tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.
Uniqueness
Benzyl (methoxymethyl)carbamate is unique due to its dual protecting groups, which provide additional stability and selectivity in synthetic applications. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .
Eigenschaften
IUPAC Name |
benzyl N-(methoxymethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-8-11-10(12)14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAUXDRKTSQTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
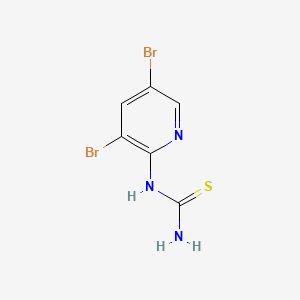
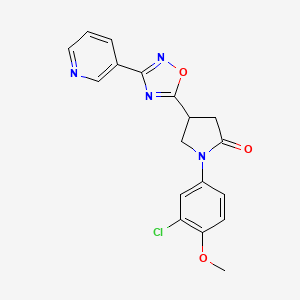
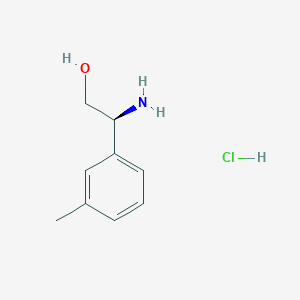
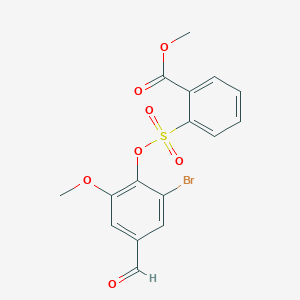
![N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B2713630.png)
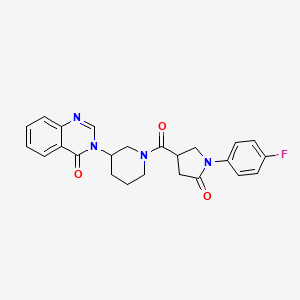
![1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE](/img/structure/B2713633.png)
![6-(azepane-1-sulfonyl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2713634.png)

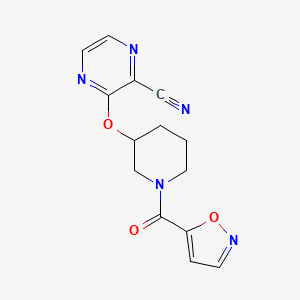
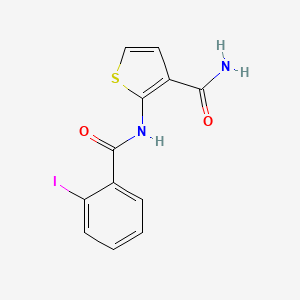
![6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2713642.png)
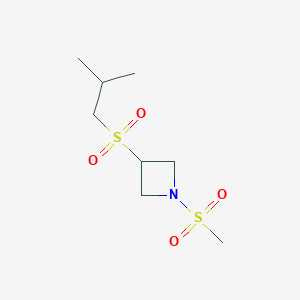
![2-{5-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2713645.png)
